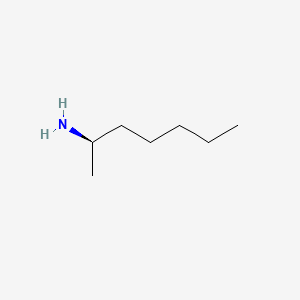

(R)-(-)-2-Aminoheptane

描述

Significance of Chiral Amines in Modern Organic Synthesis and Biocatalysis

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with over 40% of commercial pharmaceuticals containing a chiral amine motif. nih.gov Their importance stems from their ability to form hydrogen bonds and their diverse structural arrangements, which are crucial for biological activity. nih.gov In modern organic synthesis, chiral amines are indispensable tools, serving as resolving agents, chiral auxiliaries, and key components in the construction of complex molecular architectures. hilarispublisher.comsigmaaldrich.com They are pivotal in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral product. hilarispublisher.commdpi.com

The field of biocatalysis has increasingly turned to chiral amines, utilizing enzymes to achieve high efficiency and stereoselectivity under environmentally benign conditions. nih.govbohrium.com Traditional chemical methods for synthesizing chiral amines often suffer from a lack of stereoselectivity, require harsh reaction conditions, and generate significant waste. bohrium.comopenaccessgovernment.org Biocatalytic approaches, such as those employing transaminases, monoamine oxidases, and imine reductases, offer a greener and more sustainable alternative. nih.govbohrium.commdpi.com These enzymatic methods can produce enantiopure amines with high yields and selectivity, making them highly attractive for industrial applications, particularly in the pharmaceutical and fine chemical sectors. wiley.comacs.org For instance, ω-transaminases have demonstrated their industrial value in the large-scale production of chiral amines for pharmaceuticals. wiley.com The development of enzymatic cascades further enhances the efficiency of chiral amine synthesis by enabling multi-step reactions in a single pot, reducing waste and cost. acs.org

Stereochemical Nuances and Their Ramifications in Molecular Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. wikipedia.org Chiral molecules exist as enantiomers, which often exhibit different biological activities. openaccessgovernment.orgwikipedia.org This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. openaccessgovernment.orgwikipedia.org A classic and tragic example of the importance of stereochemistry is the drug thalidomide, where one enantiomer had the desired therapeutic effect while the other was teratogenic. openaccessgovernment.org

The stereochemistry of (R)-(-)-2-Aminoheptane, specifically the (R)-configuration at the second carbon atom, dictates its spatial arrangement and, consequently, its interactions with other chiral molecules. This is particularly relevant in enzymatic reactions, where the enzyme's active site is shaped to accommodate a specific enantiomer. For example, in reactions catalyzed by ω-transaminases, the enzyme's substrate-binding pocket can differentiate between the (R) and (S) enantiomers of 2-aminoheptane (B1682561), leading to the selective transformation of one enantiomer. The longer carbon chain of 2-aminoheptane, compared to smaller amines like 2-aminobutane, enhances hydrophobic interactions with the enzyme, making it a better substrate in some biocatalytic reactions.

The specific stereoisomer can also influence physical properties. While enantiomers have identical physical properties in a non-chiral environment, their interactions with other chiral entities can differ. This principle is the basis for chiral chromatography, a technique used to separate enantiomers. sigmaaldrich.comsymeres.com

Overview of Advanced Research Trajectories for this compound

Current research on this compound is focused on leveraging its chiral properties for various applications. One significant area of investigation is its use in biocatalysis. Researchers are exploring the use of this compound and its enantiomer as substrates for enzymes like ω-transaminases to produce other valuable chiral compounds. researchgate.net Studies have shown that it can serve as a nitrogen source for microbial growth, which is useful in the directed evolution of enzymes for improved enantioselectivity. researchgate.net

In the realm of organic synthesis, this compound is used as a chiral building block for the synthesis of more complex molecules. Its primary amine group allows it to participate in a variety of chemical reactions, including condensation and transamination reactions.

Furthermore, research is being conducted to understand its molecular interactions. For example, it is used in studies of enzyme inhibition, where it has been shown to inhibit lipase (B570770) and monoamine oxidase. biosynth.com The hydrophobic nature of its heptyl chain plays a role in these interactions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6240-90-0 | biosynth.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₁₇N | biosynth.comsigmaaldrich.comnih.gov |

| Molecular Weight | 115.22 g/mol | biosynth.comsigmaaldrich.comnih.gov |

| Boiling Point | 142-144 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.766 g/cm³ | biosynth.comsigmaaldrich.com |

| Refractive Index | n20/D 1.419 | sigmaaldrich.com |

| Flash Point | 54 °C | biosynth.com |

| SMILES | CCCCCC@@HN | biosynth.comsigmaaldrich.com |

| InChI Key | VSRBKQFNFZQRBM-SSDOTTSWSA-N | sigmaaldrich.com |

Spectroscopic Data of 2-Aminoheptane

| Spectroscopy | Data | Reference |

| ¹H NMR | Chemical shift values are available in spectral databases. | chemicalbook.comchemohollic.com |

| ¹³C NMR | Chemical shift values are available in spectral databases. | chemicalbook.comchemohollic.com |

| IR Spectroscopy | Primary amine stretches are expected around 3300 cm⁻¹. | chemohollic.com |

| Mass Spectrometry | High-resolution mass spectrometry can confirm the molecular formula. | scispace.com |

Structure

3D Structure

属性

IUPAC Name |

(2R)-heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-90-0 | |

| Record name | Tuaminoheptane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-heptan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5A0C8CG7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 Aminoheptane

Asymmetric Synthesis Approaches

The demand for enantiopure (R)-(-)-2-Aminoheptane has spurred the development of sophisticated asymmetric synthesis strategies. These methods aim to overcome the limitations of classical resolution, which is often inefficient. Biocatalysis has emerged as a powerful tool, utilizing enzymes for precise stereoselective transformations.

Chemoenzymatic and biocatalytic routes represent a significant advancement in the synthesis of chiral amines. By leveraging the inherent stereoselectivity of enzymes, these pathways offer an efficient method for producing single-enantiomer compounds like this compound. These approaches are characterized by mild reaction conditions, high enantiomeric excess, and a reduced environmental footprint.

Enzymatic kinetic resolution is a common strategy for separating racemic mixtures. This technique uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted forms. Lipases are frequently used for this purpose due to their broad substrate acceptance and high enantioselectivity.

For the resolution of racemic 2-aminoheptane (B1682561), lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively employed. The process involves the acylation of the amine with an acyl donor in an organic solvent. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched. The resulting N-acetylated (R)-2-aminoheptane can then be separated from the unreacted (S)-2-aminoheptane, and the acetyl group can be removed to yield the desired this compound.

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) of (R)-product |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Ethyl acetate | Heptane | >99% |

| Pseudomonas fluorescens lipase | Isopropenyl acetate | Toluene | 98% |

ω-Transaminases (ω-TAs) are valuable for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comdiva-portal.orgalmacgroup.com These enzymes, which depend on pyridoxal-5'-phosphate (PLP), catalyze the transfer of an amino group from a donor to a ketone with high enantioselectivity. researchgate.netrsc.org The synthesis of this compound using this method typically begins with 2-heptanone (B89624).

The choice of the ω-transaminase is critical for achieving high enantiomeric excess and conversion. Both (R)- and (S)-selective ω-TAs have been identified, allowing for the synthesis of either enantiomer of a target amine. mdpi.com For the production of this compound, an (R)-selective ω-transaminase is used. nih.gov

While naturally occurring ω-transaminases can be highly selective, their effectiveness with non-natural substrates like 2-heptanone may be limited. nih.gov Protein engineering techniques, such as directed evolution and rational design, have been pivotal in expanding the substrate scope and improving the enantioselectivity of these enzymes. mdpi.comnih.govsemanticscholar.org By modifying the active site, researchers can tailor the enzyme to better accommodate bulky substrates and improve the reaction's stereochemical outcome. nih.govrsc.org For example, mutations in the binding pocket of an ω-transaminase from Arthrobacter sp. have been shown to significantly increase its activity towards 2-heptanone, producing this compound with excellent enantiomeric excess. nih.gov

A major challenge in ω-transaminase-mediated reactions is product inhibition, where the amine product or ketone by-product can inhibit the enzyme's activity. mdpi.comnih.gov This can result in low conversions and reduced efficiency. diva-portal.org Several strategies have been developed to address this issue. One approach is the use of a biphasic system, where an organic solvent extracts the inhibitory products from the aqueous phase. researchgate.net Another method is the in situ removal of the by-product. mdpi.com For instance, when alanine (B10760859) is the amino donor, the pyruvate (B1213749) by-product can be removed by lactate (B86563) dehydrogenase, which drives the reaction toward product formation. mdpi.comresearchgate.net

Engineered AmDHs have been developed with high activity and enantioselectivity for a variety of ketones. rsc.orgresearchgate.netnih.gov For the synthesis of this compound, an (R)-selective AmDH would be used to directly convert 2-heptanone to the desired product with high enantiomeric excess. nih.gov Cofactor regeneration is a critical aspect of this process, and an enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase is often coupled to the reaction to regenerate the consumed NAD(P)H. nih.gov

| Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Cofactor Regeneration System |

|---|---|---|---|---|

| Engineered Amine Dehydrogenase | 2-Heptanone | This compound | >99% | Glucose Dehydrogenase/Glucose |

| Chimeric Amine Dehydrogenase | 2-Heptanone | This compound | 99.5% | Formate Dehydrogenase/Formate |

Chemoenzymatic and Biocatalytic Pathways

Lipase-Catalyzed Kinetic Resolution (e.g., via Enantioselective Acylation)

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting one. Lipases are a class of enzymes that have proven to be exceptionally effective biocatalysts for these transformations due to their high enantioselectivity, operational simplicity under mild conditions, and broad substrate tolerance.

For the resolution of racemic 2-aminoheptane, lipase-catalyzed enantioselective acylation is a prominent method. In this approach, the lipase selectively catalyzes the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting acylated product (an amide) and the unreacted amine can then be separated by standard chemical techniques.

A notable study investigated the use of Lipase B from Candida antarctica (CALB) for the kinetic resolution of (±)-2-aminoheptane. This research identified diisopropyl malonate as a highly effective acylating agent. The reaction proceeds with the lipase preferentially catalyzing the acylation of the (R)-enantiomer of 2-aminoheptane to form the corresponding (R)-amide. This leaves the unreacted (S)-2-aminoheptane in high enantiomeric excess. While this specific process yields (S)-2-aminoheptane, the methodology is crucial as the separated (R)-amide can be subsequently hydrolyzed to afford the desired this compound. The efficiency of this resolution is highlighted by the high enantiomeric excess (ee) achieved for the product amide.

Detailed findings from this lipase-catalyzed kinetic resolution are summarized in the table below.

| Catalyst | Acylating Agent | Solvent | Conversion (%) | Amide Yield (%) | Amide Enantiomeric Excess (ee %) |

| Lipase B from Candida antarctica | Diisopropyl malonate | Toluene | 50 | 98 | >99 ((R)-amide) |

This table presents data on the kinetic resolution of racemic 2-aminoheptane.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis represents a cornerstone of modern asymmetric synthesis, providing powerful tools for the construction of chiral molecules with high levels of stereocontrol. kanto.co.jpnih.gov For the synthesis of chiral amines like this compound, these methods offer direct and atom-economical routes from prochiral precursors. Catalytic systems based on noble metals such as iridium, rhodium, and ruthenium, paired with chiral ligands, are particularly prevalent. nih.gov These chiral ligands, often phosphorus-based, create a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient strategies for synthesizing enantioenriched amines. youtube.com This reaction involves the addition of hydrogen across the C=N double bond of an imine substrate, guided by a chiral transition metal catalyst. The imine precursor for 2-aminoheptane can be readily formed by the condensation of heptan-2-one with ammonia (B1221849) or an ammonia equivalent.

Iridium complexes, in particular, have emerged as highly effective catalysts for this transformation. rsc.org Paired with chiral phosphine (B1218219) ligands, iridium catalysts can achieve exceptional levels of enantioselectivity and high turnover numbers, making the process suitable for large-scale industrial applications. A landmark example of this technology is the synthesis of the herbicide (S)-metolachlor, which utilizes an iridium catalyst with a chiral ferrocenyl diphosphine ligand to hydrogenate an imine precursor with a turnover number exceeding one million. youtube.com

For the synthesis of this compound, a similar strategy would involve the asymmetric hydrogenation of N-heptan-2-ylideneamine. The choice of the chiral ligand is critical to steer the reaction towards the desired (R)-enantiomer.

General Reaction Scheme:

Heptan-2-imine + H₂ --(Chiral Ir or Rh Catalyst)--> this compound

A specialized class of catalysts known as Iridium-Phosphine-Silylamine (Ir-PSA) complexes has been developed for the asymmetric synthesis of optically active amines. kanto.co.jp These catalysts are designed for asymmetric reductive amination, a process that combines a ketone and an amine source in the presence of a reducing agent.

The Ir-PSA catalytic system operates through a unique mechanism involving a chiral auxiliary. In this method, a ketone (such as heptan-2-one) is reacted with an inexpensive chiral aminoalcohol auxiliary. The chiral Ir-PSA catalyst then facilitates the diastereoselective reduction of the intermediate imine. The resulting product is a chiral amine where the stereochemistry has been controlled by both the chiral catalyst and the chiral auxiliary. A key advantage of this method is that the aminoalcohol auxiliary can be easily and quantitatively removed under mild oxidative conditions to yield the final, optically pure primary amine. kanto.co.jp This approach demonstrates excellent functional group tolerance and high stereoselectivity, proving particularly effective for synthesizing amines that are challenging to obtain via other methods. kanto.co.jp The Ir-PSA catalysts are available as both (R) and (S) enantiomers, allowing for the synthesis of either enantiomer of the target amine. kanto.co.jp

Strategic Chemical Synthesis Routes

Beyond enzymatic and transition-metal-catalyzed methods, other strategic chemical syntheses have been developed to produce enantiopure this compound. These routes often focus on the direct, one-pot conversion of readily available starting materials.

Enantioselective reductive amination is a powerful one-pot reaction that converts a ketone directly into a chiral amine. wikipedia.org This process avoids the need to pre-form and isolate the imine intermediate, which can sometimes be unstable. The reaction involves the in-situ formation of an imine from heptan-2-one and an amine source, followed by its immediate asymmetric reduction.

A highly effective modern approach to this transformation is through biocatalysis, using enzymes known as imine reductases (IREDs) or reductive aminases (RedAms). nih.govresearchgate.net These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source for the reduction. A broad range of IREDs have been discovered and engineered to exhibit high activity and stereoselectivity for various ketone and amine substrates. nih.govchemrxiv.org By selecting an appropriate (R)-selective IRED, heptan-2-one can be converted directly to this compound with high enantiomeric excess. This technology has rapidly advanced from laboratory-scale experiments to industrial-scale processes. nih.gov

The table below shows representative results for the reductive amination of a similar substrate, 2-hexanone, using an imine reductase, demonstrating the potential of this method for producing (R)-2-aminoalkanes.

| Enzyme Type | Substrate | Amine Source | Conversion (%) | Product Enantiomeric Excess (ee %) |

| Imine Reductase (IRED) | 2-Hexanone | Methylamine | >99 | 96 ((R)-N-methyl-2-aminohexane) |

This table illustrates the effectiveness of imine reductases in the asymmetric synthesis of chiral amines from ketones.

Classical resolution via the formation of diastereomeric salts is a robust and historically significant method for separating enantiomers. minia.edu.eg This technique is particularly applicable to amines like isoheptamine (2-aminoheptane), which are basic and readily form salts with acids.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. libretexts.orglibretexts.org

For the resolution of (±)-2-aminoheptane, a common resolving agent would be an enantiomerically pure chiral acid such as (+)-tartaric acid or (-)-mandelic acid. The reaction would proceed as follows:

Salt Formation: Racemic (±)-2-aminoheptane is mixed with an equimolar amount of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. This forms two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Separation and Liberation: The crystallized salt is separated by filtration. The amine enantiomer is then liberated from the salt by treatment with a base (e.g., sodium hydroxide), which deprotonates the ammonium (B1175870) salt to regenerate the free amine. The chiral resolving agent can often be recovered and reused.

By carefully selecting the chiral acid and crystallization solvent, one can selectively crystallize the salt containing the desired (R)-enantiomer, providing a practical route to optically pure this compound. libretexts.org

Hydrolytic Routes from N-Alkylated Amine Precursors

The synthesis of enantiomerically pure this compound from racemic mixtures can be effectively achieved through the hydrolytic kinetic resolution of N-alkylated precursors, particularly N-acyl derivatives. This methodology leverages the stereoselectivity of certain enzymes, most notably lipases, to preferentially hydrolyze one enantiomer of a racemic N-acyl-2-aminoheptane, yielding the desired (R)-amine and unreacted (S)-amide.

The general strategy involves two main steps. First, racemic 2-aminoheptane is chemically acylated to form a stable N-acyl derivative. Common acylating agents include acetic anhydride (B1165640) or chloroacetyl chloride, yielding N-acetyl-2-aminoheptane or N-chloroacetyl-2-aminoheptane, respectively. This step does not alter the racemic nature of the compound.

The second and crucial step is the enzymatic kinetic resolution. The racemic N-acyl-2-aminoheptane is subjected to hydrolysis in an aqueous medium catalyzed by a stereoselective enzyme. Lipases are the most widely employed biocatalysts for this transformation due to their broad substrate specificity, stability in organic co-solvents, and high enantioselectivity. Specifically, Lipase B from the yeast Candida antarctica (CAL-B), often used in an immobilized form such as Novozym 435®, has demonstrated exceptional efficacy in resolving chiral amines.

The principle of this kinetic resolution lies in the enzyme's ability to differentiate between the two enantiomers of the N-acyl derivative. The enzyme selectively binds and catalyzes the hydrolysis of the amide bond of the (R)-enantiomer at a significantly higher rate than the (S)-enantiomer.

Reaction Scheme: (R,S)-N-Acyl-2-aminoheptane + H₂O ---(Lipase)--> (R)-2-Aminoheptane + (S)-N-Acyl-2-aminoheptane + Carboxylic Acid

The choice of the N-acyl group can influence the reaction rate and the enantioselectivity of the lipase. N-chloroacetyl derivatives are often preferred as the electron-withdrawing nature of the chlorine atom makes the amide bond more susceptible to cleavage, potentially increasing the reaction rate.

The table below summarizes typical research findings for the lipase-catalyzed hydrolytic resolution of N-acyl-2-aminoheptane, illustrating the high selectivity achievable with this method.

| N-Acyl Group | Enzyme | Reaction Conditions | Conversion (%) | Product e.e. (%) [(R)-Amine] | Substrate e.e. (%) [(S)-Amide] |

|---|---|---|---|---|---|

| Acetyl | Candida antarctica Lipase B (CAL-B) | Phosphate buffer (pH 7.5), 40°C, 24h | ~50 | >98 | >98 |

| Chloroacetyl | Candida antarctica Lipase B (CAL-B) | Phosphate buffer (pH 7.5) with 10% DMSO, 35°C, 12h | ~49 | >99 | >97 |

| Butanoyl | Pseudomonas cepacia Lipase (PSL) | Biphasic system (Toluene/Water), 45°C, 48h | ~51 | 95 | >99 |

| Octanoyl | Candida rugosa Lipase (CRL) | Phosphate buffer (pH 7.0), 30°C, 72h | ~45 | 92 | ~85 |

This hydrolytic approach is a powerful tool in asymmetric synthesis, providing a practical and environmentally benign route to optically pure this compound by capitalizing on the catalytic precision of enzymes.

Stereochemical Analysis and Enantiomeric Purity Determination in Research

Chromatographic Techniques for Chiral Separation

Chromatographic resolution is a powerful and widely used method for separating enantiomers. nih.gov The technique relies on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective and popular techniques for resolving enantiomers of chiral drugs and other compounds. nih.govyakhak.org The success of the separation is highly dependent on the choice of the appropriate CSP. yakhak.org For primary amines like (R)-(-)-2-Aminoheptane, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, provide a complex chiral environment with various interaction sites (e.g., carbamate (B1207046) groups) that enable stereoselective recognition. yakhak.orgnih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Differences in the stability of these complexes result in different retention times, allowing for the separation of the R- and S-enantiomers. Method development often involves screening various polysaccharide-based columns and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) with a polar modifier such as 2-propanol. yakhak.orgchromatographyonline.com

Table 1: Representative HPLC Conditions for Chiral Amine Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-derived CSPs (e.g., Cellulose or Amylose tris(phenylcarbamate) derivatives like Chiralcel® or Chiralpak®) |

| Mobile Phase | Isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector |

| Temperature | Ambient Room Temperature |

This table presents typical starting conditions for the enantiomeric separation of primary amines, which would be applicable for method development for this compound.

Gas chromatography (GC) is another powerful technique for chiral separations, prized for its high efficiency and sensitivity. uni-muenchen.de The separation is performed on a capillary column coated with a chiral stationary phase. gcms.cz For many classes of compounds, including primary amines like 2-aminoheptane (B1682561), derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.netsigmaaldrich.com A common approach is to react the amine with an achiral reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar, more volatile amide derivative. sigmaaldrich.com

Cyclodextrin-based CSPs, such as those in the Chiraldex® line, are highly effective for separating a wide range of enantiomers, including derivatized amines. researchgate.netsigmaaldrich.com These CSPs are macrocyclic oligosaccharides that form inclusion complexes with the analyte molecules. gcms.cz The chiral recognition is based on the fit of the enantiomer into the cyclodextrin (B1172386) cavity and interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatized rim of the cyclodextrin molecule. uni-muenchen.de Research has shown the utility of Chiraldex columns for analyzing compounds like 2-(N-TFA)aminoheptane. sigmaaldrich.com

Table 2: Representative GC Conditions for Chiral Separation of Derivatized 2-Aminoheptane

| Parameter | Description |

|---|---|

| Analyte | N-trifluoroacetyl-(R/S)-2-aminoheptane |

| Stationary Phase | Chiraldex® G-DM, B-DA, or G-DP |

| Carrier Gas | Hydrogen or Helium sigmaaldrich.com |

| Injection Mode | Split injection (e.g., >30:1 ratio) sigmaaldrich.com |

| Temperature Program | Optimized temperature ramp (e.g., 1-5 °C/min below 130 °C) sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) uni-muenchen.de |

This table is based on established methods for separating chiral amines and specific derivatives of 2-aminoheptane on Chiraldex® columns. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for chiral separations. mdpi.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. mdpi.com SFC offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and lower backpressure due to the low viscosity and high diffusivity of supercritical fluids. mdpi.comnih.gov

For the enantiomeric resolution of primary amines, SFC is often paired with the same types of polysaccharide-based CSPs used in HPLC. nih.govmdpi.com The addition of a polar co-solvent (modifier), such as methanol, to the CO2 mobile phase is typically required to elute the analytes and achieve separation. researchgate.net Chiral crown ether-based stationary phases have also proven to be particularly useful for the SFC separation of primary amine compounds. nih.govwiley.com The unique properties of the supercritical fluid mobile phase can sometimes lead to better selectivity and efficiency compared to liquid chromatography on the same stationary phase. mdpi.com

Table 3: Representative SFC Conditions for Chiral Amine Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Crown ether-based (e.g., Crownpak®) CSPs mdpi.comwiley.com |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) nih.gov |

| Additives | Basic additives (e.g., triethylamine) may be used to improve peak shape for amines researchgate.net |

| Backpressure | Controlled via an automated back pressure regulator (ABPR) (e.g., 2000 psi) nih.gov |

| Detection | UV-Vis Detector or Mass Spectrometer (MS) nih.gov |

| Temperature | Typically controlled, e.g., 35-40 °C nih.gov |

This table outlines typical parameters for chiral SFC method development applicable to primary amines like this compound.

Spectroscopic and Polarimetric Methods for Chirality Assessment

Alongside chromatography, spectroscopic and polarimetric methods provide essential information about the stereochemistry of a chiral molecule. These techniques measure the interaction of the molecule with polarized light.

Optical activity is a hallmark property of chiral substances. wikipedia.org When plane-polarized light is passed through a solution containing a single enantiomer, the plane of the light is rotated. libretexts.org Compounds that rotate the plane clockwise are termed dextrorotatory (+), while those that rotate it counterclockwise are levorotatory (-). wikipedia.orgchemistrysteps.com The designation this compound indicates that this specific enantiomer is levorotatory.

A polarimeter is an instrument used to measure this rotation, and the observed angle of rotation (α) depends on the compound's concentration, the path length of the sample tube, temperature, and the wavelength of the light used. alfa-chemistry.comlibretexts.org To standardize this measurement, the specific rotation ([α]) is calculated, which is a characteristic physical property for any given chiral compound. chemistrysteps.comalfa-chemistry.com

The specific rotation of an enantiomerically pure sample can be used to determine the enantiomeric excess (ee) of a mixture. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample, representing the percentage excess of one enantiomer over the other. masterorganicchemistry.com It is calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. wikipedia.org

Formula for Enantiomeric Excess (% ee):

% ee = ( [α]observed / [α]max ) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure major enantiomer.

A racemic mixture (50:50 R and S) is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out, resulting in an observed rotation of zero and a 0% ee. libretexts.orglibretexts.org

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wiley.com An achiral molecule does not exhibit a CD spectrum, whereas enantiomers produce spectra that are exact mirror images of each other. chiralabsxl.com For example, if the (R)-enantiomer shows a positive CD band (a Cotton effect) at a certain wavelength, the (S)-enantiomer will show a negative band of equal magnitude at that same wavelength. chiralabsxl.com

CD spectroscopy is a powerful tool for assigning the absolute configuration of a chiral molecule. chiralabsxl.com This is often achieved by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.gov A match between the experimental and the calculated spectrum for a specific configuration (R or S) allows for the unambiguous assignment of the absolute stereochemistry. nih.gov Alternatively, the spectrum can be compared to that of a structurally similar compound whose absolute configuration is already known. chiralabsxl.com This technique provides definitive, signed data that serves as a unique fingerprint for a specific enantiomer like this compound. chiralabsxl.com

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot differentiate between enantiomers. Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To determine the enantiomeric purity of a compound like this compound, a chiral environment must be introduced into the NMR sample. This is commonly achieved using chiral shift reagents (CSRs) or chiral solvating agents (CSAs).

The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte (in this case, (R)- and (S)-2-Aminoheptane) and the chiral reagent. Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy. libretexts.org The interaction with the chiral reagent causes the corresponding protons (or other NMR-active nuclei) in the (R)- and (S)-enantiomers to experience slightly different magnetic environments. This difference breaks the spectral equivalence, leading to the separation of signals for each enantiomer, a phenomenon known as chemical shift non-equivalence. fiveable.meslideshare.net

Common chiral shift reagents for primary amines include lanthanide-based complexes and chiral acids or alcohols.

Lanthanide-Based Chiral Shift Reagents: These reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], often abbreviated as Eu(hfc)₃, are Lewis acids that coordinate to the lone pair of electrons on the nitrogen atom of the amine. rsc.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons. slideshare.netlibretexts.org Because the spatial arrangement of the (R)-amine-CSR complex is diastereomerically different from the (S)-amine-CSR complex, the magnitude of the induced shift is different for each enantiomer. This results in two distinct sets of signals in the spectrum, allowing for direct quantification of the enantiomeric ratio by integrating the corresponding peaks.

Chiral Solvating Agents (CSAs) and Derivatizing Agents (CDAs): Alternatively, agents like (R)-1,1'-bi-2-naphthol (BINOL) can be used as chiral solvating agents. libretexts.orgnih.gov These agents form weak, transient diastereomeric complexes through interactions like hydrogen bonding. Another approach is to use a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form stable, covalent diastereomeric amides. researchgate.nettcichemicals.com While derivatization requires an additional reaction step, it often results in larger and more easily resolved signal separations in the ¹H or ¹⁹F NMR spectra. rsc.org

The enantiomeric excess (ee) can be calculated from the integration values of the separated signals using the formula: ee (%) = |(Integration_R - Integration_S) / (Integration_R + Integration_S)| * 100

Below is a table illustrating the expected effect on the NMR spectrum of a racemic mixture of 2-aminoheptane upon addition of a chiral shift reagent.

| Proton Signal | Chemical Shift (δ) without CSR | Expected Chemical Shift (δ) with CSR | Observation |

| -CH(NH₂) | Single multiplet | Two distinct multiplets (one for R, one for S) | Baseline separation allows for integration. |

| -CH₃ (adjacent to chiral center) | Single doublet | Two distinct doublets (one for R, one for S) | Separation confirms diastereomeric complex formation. |

| Terminal -CH₃ | Single triplet | Minimal to no separation | Protons distant from the chiral center are less affected. |

Methodological Considerations for Maintaining and Verifying Enantiomeric Integrity

Impact of Chiral Purity of Starting Materials and Catalysts on Product Enantioselectivity

The enantiomeric purity of a final product such as this compound is fundamentally dependent on the stereochemical purity of the materials used in its synthesis. Enantioselective synthesis aims to produce a single enantiomer from prochiral or racemic precursors, and this is typically achieved through the use of chiral catalysts or chiral auxiliaries. acs.orgnih.gov

In catalytic asymmetric synthesis, a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer over the other. nih.gov For the synthesis of chiral primary amines, methods like the asymmetric reductive amination of ketones are common. researchgate.net In this process, a ketone (2-heptanone) reacts with an ammonia (B1221849) source in the presence of a chiral metal catalyst (e.g., based on Rhodium or Iridium) and a reducing agent. nih.gov

The catalyst, which is itself enantiomerically pure (e.g., complexed with a chiral ligand like (S)-BINAP), creates a chiral environment around the reacting molecules. The transition state leading to the (R)-product and the transition state leading to the (S)-product are diastereomeric and thus have different activation energies. The chiral catalyst is designed to lower the activation energy for the pathway leading to the desired (R)-enantiomer.

The table below summarizes the relationship between catalyst purity and expected product enantioselectivity.

| Catalyst Enantiomeric Purity (% ee) | Desired (R)-Catalyst (%) | Undesired (S)-Catalyst (%) | Expected Product Enantioselectivity (% ee) |

| 100% | 100% | 0% | >99% |

| 98% | 99% | 1% | ~98% |

| 90% | 95% | 5% | ~90% |

| 50% | 75% | 25% | ~50% |

| 0% (racemic) | 50% | 50% | 0% |

Prevention of Racemization During Reaction, Isolation, and Storage

Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, resulting in the loss of optical activity. wikipedia.org For chiral amines like this compound, the stereocenter, which contains an acidic proton, can be susceptible to racemization under certain conditions. rsc.org Preventing this is essential during all stages of handling.

Mechanisms of Racemization: The primary mechanism for racemization of a chiral amine involves the reversible formation of an achiral intermediate. researchgate.net

Base-Catalyzed Racemization: In the presence of a strong base, the proton on the chiral carbon (the α-carbon) can be abstracted to form a planar, resonance-stabilized carbanion or an achiral imine intermediate after oxidation. google.comgoogle.com Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers. study.com

Acid-Catalyzed Racemization: While less common for simple amines, acidic conditions can sometimes facilitate racemization through related mechanisms.

Thermal Racemization: High temperatures can provide the necessary energy to overcome the activation barrier for stereochemical inversion, potentially through transient achiral intermediates. rsc.org

Prevention Strategies:

During Reaction: The choice of reaction conditions is critical. It is imperative to avoid strongly basic or acidic conditions and high temperatures if they are not essential for the desired transformation. The pH of the reaction mixture should be carefully controlled. For instance, in a reductive amination, conditions are typically kept neutral or mildly acidic to facilitate imine formation without promoting racemization.

During Isolation: The work-up and purification steps must be designed to minimize exposure to harsh conditions.

Quenching: Reactions should be quenched with mild reagents to neutralize any strong acids or bases.

Extraction: pH adjustments during aqueous extractions should be performed carefully, using buffered solutions where possible, and avoiding extremes of pH.

Chromatography: While standard silica gel chromatography is generally acidic and can potentially cause racemization of sensitive compounds, it is often acceptable for robust amines. If racemization is a concern, deactivated silica or alternative stationary phases like alumina (B75360) can be used. Distillation should be performed at the lowest possible temperature and pressure (vacuum distillation) to prevent thermal racemization.

During Storage: To ensure long-term enantiomeric stability, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from heat, light, and atmospheric contaminants that could catalyze racemization. rsc.org Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation which can lead to imine formation and subsequent racemization.

| Stage | Potential Cause of Racemization | Prevention Method |

| Reaction | Strong base, strong acid, high temperature. | Use mild reagents, control pH, maintain lowest effective temperature. |

| Isolation | Extreme pH during work-up, high heat during distillation. | Use buffered solutions for extraction, perform vacuum distillation. |

| Purification | Acidic stationary phase (silica gel). | Use deactivated silica or alumina if necessary. |

| Storage | Heat, light, exposure to air/moisture. | Store in a cool, dark place under an inert atmosphere. |

Mechanistic Investigations of Reactions Involving R 2 Aminoheptane

Enzymatic Reaction Mechanisms

Enzymes, as highly specific and efficient catalysts, play a pivotal role in the synthesis and transformation of chiral amines like (R)-(-)-2-aminoheptane. The primary enzyme classes involved are ω-transaminases and amine dehydrogenases.

ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. blogspot.comresearchgate.net This process, which follows a Ping-Pong Bi-Bi kinetic mechanism, is widely used for the asymmetric synthesis of chiral amines from prochiral ketones or the kinetic resolution of racemic amines. blogspot.comresearchgate.net

The substrate specificity and stereoselectivity of ω-transaminases are dictated by the architecture of their active sites. A widely accepted model for substrate binding involves two distinct pockets adjacent to the PLP cofactor: a large pocket and a small pocket. organic-chemistry.orgnih.gov This dual-binding-site model explains how the enzyme orients the substrate for stereoselective amine transfer.

For a substrate like 2-aminoheptane (B1682561), the enzyme must accommodate both a methyl group and a pentyl group. Generally, the large pocket binds the bulkier substituent of the substrate, while the small pocket accommodates the smaller one. researchgate.netyoutube.com The active site's ability to discriminate between these two groups is the basis for the enzyme's enantioselectivity. In the case of this compound, the pentyl chain would occupy the large hydrophobic pocket, and the methyl group would fit into the small pocket. It is a general observation that the small pocket exhibits steric constraints, often unable to accept substituents larger than an ethyl group, which makes the precise orientation of substrates like 2-aminoheptane critical for catalysis. organic-chemistry.orgnih.gov

| Enzyme Feature | Description | Relevance to this compound |

| PLP Cofactor | Covalently bound to an active site lysine; acts as an intermediate carrier of the amino group. | Essential for the transamination reaction. |

| Large Binding Pocket | Accommodates bulky, hydrophobic substituents of the substrate. | Binds the pentyl group of 2-aminoheptane. |

| Small Binding Pocket | Accommodates smaller substituents, typically no larger than an ethyl group. | Binds the methyl group of 2-aminoheptane. |

| Dual Recognition | The ability to bind both hydrophobic amines and amino acids. | Allows the enzyme to utilize substrates like 2-aminoheptane and common amino donors/acceptors like alanine (B10760859)/pyruvate (B1213749). ucsb.edunih.gov |

The active site of a ω-transaminase is not a rigid structure. Flexibility and conformational changes are essential for substrate binding, catalysis, and product release. Studies on various ω-transaminases have highlighted the importance of mobile regions or flexible loops in controlling access to the active site and facilitating the catalytic process.

One notable example is the role of a flexible arginine residue (Arg416) in the ω-transaminase from Chromobacterium violaceum. This residue can act as a molecular "switch," changing its conformation depending on the substrate. ucsb.edunih.gov When an amino acid like L-alanine binds, the arginine side chain moves into the active site to form a salt bridge with the substrate's carboxylate group. ucsb.edu Conversely, when a hydrophobic amine without a carboxylate group (such as 2-aminoheptane) binds, this arginine residue can move out of the active site, creating a more suitable hydrophobic environment. ucsb.edunih.gov This dynamic behavior is crucial for the enzyme's ability to accommodate a broad range of substrates efficiently.

Furthermore, structural analyses of the ω-transaminase CrmG have shown that the active site, particularly a "roof" region above the PLP cofactor, exhibits increased flexibility after the first half-reaction (in the PMP-bound form). byjus.com This increased flexibility is believed to be key to reducing the inhibitory effects of by-products. byjus.com

Research has focused on engineering enzymes that are resistant to such inhibition. In a notable study, directed evolution was used to improve an ω-transaminase from Vibrio fluvialis JS17. The mutant library was subjected to an enrichment culture where 2-aminoheptane served as the sole nitrogen source, and the inhibitory by-product 2-butanone (B6335102) was present. blogspot.com This strategy led to the discovery of a mutant, ω-Tamla P233L/V297A, which exhibited not only a 4.5- to 6.5-fold increased resistance to inhibition by aliphatic ketones but also enhanced catalytic activity towards aliphatic amines. blogspot.com

The structural basis for this resistance can be linked to active site flexibility. In the enzyme CrmG, the increased flexibility of the active site roof in the PMP-bound state facilitates the release of the ketone by-product and the binding of the amino acceptor, thus overcoming by-product inhibition. byjus.com This suggests that mutations enhancing the dynamism of active site loops can be a general strategy for improving the robustness of ω-transaminases.

Amine dehydrogenases (AmDHs) offer an alternative enzymatic route for chiral amine synthesis. These enzymes catalyze the NAD(P)H-dependent reductive amination of a ketone to a chiral amine or, in the reverse direction, the oxidative deamination of an amine to a ketone. wikipedia.org Native AmDHs typically show high stereoselectivity, making them valuable biocatalysts.

The catalytic cycle for the oxidative deamination of this compound involves the amine binding to the active site, followed by hydride transfer from the substrate's C-H bond to the NAD(P)⁺ cofactor, forming an imine intermediate and NADH. The imine is then hydrolyzed to release 2-heptanone (B89624) and ammonia (B1221849). For kinetic resolution, this oxidative reaction is often coupled with an NADH oxidase (Nox) to regenerate the NAD⁺ cofactor, driving the reaction forward.

A significant challenge in using AmDHs for the kinetic resolution of rac-2-aminoheptane is inhibition. Studies have shown that the process can be hampered by two main factors:

Product Inhibition: The AmDH is inhibited by the ketone product (2-heptanone).

Substrate Inhibition: The amine substrate (rac-2-aminoheptane) can inhibit the cofactor-regenerating enzyme, NADH oxidase.

When purified enzymes were used for the kinetic resolution of 10 mM rac-2-aminoheptane, these inhibitory effects led to low enantiomeric excess (ee) values of less than 26%. However, employing a whole-cell biocatalyst system that co-expresses both the AmDH and the NADH oxidase was found to significantly reduce these substrate and product inhibition issues, enabling the successful resolution of up to 50 mM rac-2-aminoheptane. This suggests that the cellular environment provides stability or compartmentalization that mitigates the inhibitory effects observed with purified enzymes.

| Reaction Component | Role / Effect in AmDH Catalytic Cycle |

| This compound | Substrate for oxidative deamination. |

| Amine Dehydrogenase (AmDH) | Catalyzes the oxidation of the amine to an imine intermediate. |

| NAD⁺/NADH | Cofactor that accepts the hydride during oxidation and is regenerated. |

| 2-Heptanone | Ketone product of the reaction; can cause product inhibition of the AmDH. |

| NADH Oxidase (Nox) | Cofactor regeneration enzyme; can be inhibited by the amine substrate. |

In-depth Studies of ω-Transaminase Catalysis

Chemical Reaction Mechanism Elucidation

While extensive research has focused on the enzymatic reactions of this compound, detailed mechanistic studies of its non-enzymatic chemical reactions are less prevalent in the scientific literature. As a primary chiral amine, this compound has the chemical properties of a nucleophile and a base, allowing it to participate in a variety of fundamental organic reactions.

Theoretically, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in substitution reactions, such as Sₙ2 reactions, where it would attack an electrophilic carbon center, displacing a leaving group. byjus.comorganic-chemistry.org Due to the steric hindrance from the alkyl chain, the rate of such reactions would be influenced by the structure of the electrophile.

Furthermore, chiral amines are widely used in asymmetric synthesis as chiral auxiliaries. In this role, the chiral amine is temporarily attached to a prochiral substrate. The inherent chirality of the amine then directs a subsequent reaction, such as an alkylation or an aldol reaction, to occur with high diastereoselectivity. blogspot.comyoutube.com After the stereoselective transformation, the auxiliary is cleaved from the product and can be recovered. Although this is a common strategy in organic synthesis, specific examples detailing the reaction mechanisms of this compound as a chiral auxiliary are not widely documented. The elucidation of such chemical reaction mechanisms would rely on standard physical organic chemistry techniques, including kinetic studies, intermediate trapping, and computational modeling.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how the rate of a reaction is influenced by the concentration of reactants, catalysts, and temperature. This information is vital for constructing a rate law, which mathematically describes the reaction rate and offers insights into the composition of the rate-determining step.

Detailed Research Findings

While specific kinetic data for reactions of this compound are not extensively detailed in publicly available literature, the principles of kinetic analysis for aliphatic amines are well-established. For instance, the oxidation of aliphatic amines has been a subject of kinetic scrutiny. The rate of such reactions is typically monitored by observing the disappearance of the amine or the appearance of a product over time.

A hypothetical reaction for the oxidation of this compound can be represented as:

C7H17N + Oxidant → Products

The rate law for this reaction would take the general form:

Rate = k[this compound]^m[Oxidant]^n

where:

k is the rate constant.

m and n are the reaction orders with respect to each reactant.

Determining the values of m and n through initial rates experiments or graphical methods allows for the elucidation of the reaction mechanism. For many reactions involving primary aliphatic amines, the reaction is often first-order with respect to the amine.

Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for bond-making and bond-breaking events.

Detailed Research Findings

In the context of reactions involving this compound, deuterium labeling is particularly useful for studying mechanisms involving the transfer of a hydrogen atom or a hydride ion. For example, in an oxidation reaction, if the hydrogen atom on the carbon bearing the amino group (the α-carbon) is involved in the rate-determining step, replacing it with deuterium would lead to a significant decrease in the reaction rate. This phenomenon is known as a primary kinetic isotope effect (KIE).

A study on the stereoretentive deuteration of primary amines using D₂O has demonstrated high deuterium incorporation at the α-carbon. nih.gov For α-chiral amines, complete retention of stereochemistry was achieved with certain ruthenium catalysts. nih.gov This suggests that the C-H bond at the stereocenter can be activated without loss of chirality, a key mechanistic insight. nih.gov

Kinetic Isotope Effect in a Hypothetical Oxidation of this compound

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 2.8 x 10⁻⁴ | 6.2 |

| This compound-2-d₁ | kD = 0.45 x 10⁻⁴ |

A significant KIE value (typically > 2) in such an experiment would strongly support a mechanism where the α-C-H bond is broken in the rate-determining step.

Electrochemical Probes in Redox-Mediated Transformations

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of a molecule and the mechanisms of electron transfer reactions. By measuring the potential at which a compound is oxidized or reduced, and by analyzing the shape of the resulting voltammogram, researchers can deduce the number of electrons transferred, the stability of intermediates, and the kinetics of coupled chemical reactions.

Detailed Research Findings

The electrochemical oxidation of aliphatic amines has been a subject of mechanistic studies. nih.govnih.gov For primary aliphatic amines, the general mechanism involves an initial one-electron oxidation to form a radical cation. nih.govnih.gov This is followed by deprotonation to yield a neutral radical, which can then undergo further oxidation or reaction. nih.gov

Cyclic voltammetry experiments can reveal the key steps in the electrochemical oxidation. The appearance of an irreversible oxidation wave in the cyclic voltammogram of an aliphatic amine is typical, indicating that the initially formed radical cation is unstable and rapidly undergoes a follow-up chemical reaction, such as deprotonation. nih.gov

Expected Electrochemical Data for Primary Aliphatic Amines

| Compound Type | Typical Oxidation Potential (Ep vs. Ag/AgCl) | Electrochemical Behavior |

|---|---|---|

| Primary Aliphatic Amine | ~ +1.0 to +1.5 V | Irreversible one-electron oxidation |

These electrochemical studies are crucial for understanding the initial electron transfer steps in redox-mediated transformations of this compound and for designing electrosynthetic routes to new derivatives.

Applications of R 2 Aminoheptane As a Chiral Synthon in Advanced Organic Synthesis Research

Chiral Building Block in the Construction of Complex Organic Molecules

The concept of "chiral pool synthesis" relies on the use of readily available, enantiomerically pure compounds as starting materials to construct more complex chiral molecules. numberanalytics.com (R)-(-)-2-Aminoheptane is a prime example of such a chiral building block. Its defined stereochemistry at the C2 position allows chemists to introduce a specific chirality into a target molecule from the outset, a strategy that is often more efficient than creating a racemic mixture and then separating the enantiomers later. enamine.net

The utility of chiral synthons like this compound is underscored by the increasing demand for enantiomerically pure drugs, as different enantiomers of a drug can have vastly different pharmacological effects. enamine.net The use of such building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex structures with high stereochemical purity. numberanalytics.com This approach simplifies synthetic routes and reduces the number of steps required to obtain the desired enantiomerically pure product. numberanalytics.com

Precursor for the Synthesis of Chiral Amines and Amino Acid Derivatives

This compound serves as a valuable precursor for the synthesis of other optically pure chiral amines and amino acid derivatives. rsc.orggoogle.com These resulting compounds are of significant interest in medicinal chemistry and biocatalysis. lookchem.comresearchgate.net For instance, transaminase enzymes can be employed in the asymmetric synthesis of a wide array of chiral amines, using precursor amines like this compound. researchgate.nettdx.cat

The synthesis of chiral α-substituted α-amino acid derivatives can be achieved through methods like nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters, starting from chiral amine precursors. rsc.org This highlights the role of this compound in expanding the toolbox of available chiral building blocks for constructing novel and biologically active molecules.

Reagent in the Synthesis of Specific Molecular Probes and Antagonists (e.g., Human A3 Adenosine (B11128) Receptor Antagonists)

Research has demonstrated the use of 2-aminoheptane (B1682561) as a reagent in the synthesis of human A3 adenosine receptor antagonists. lookchem.comchemicalbook.comlookchem.com Adenosine A3 receptors are implicated in a variety of physiological and pathological processes, including inflammation and cardiovascular function, making them an important target for drug development. nih.gov

The development of selective antagonists for this receptor subtype is a key area of research. nih.govnih.gov While the specific use of the (R)-enantiomer in this context is not always explicitly detailed in general sources, the synthesis of such specific and stereochemically defined antagonists often requires chiral reagents to achieve the desired biological activity and selectivity. The molecular structure and chirality of the amine can significantly influence its binding affinity and efficacy at the receptor target.

Utility in Analytical Chemistry Research and Chiral Separations

The distinct stereochemistry of this compound makes it a subject of interest and a tool in analytical chemistry, particularly in the development and validation of methods for chiral separation.

Development of Advanced Chiral Stationary Phases for Chromatography

This compound and its derivatives are utilized in the research and development of chiral stationary phases (CSPs) for chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govmst.edu These CSPs are essential for separating enantiomers from a racemic mixture.

The interaction between the chiral analyte and the CSP is what allows for the separation. For example, studies have evaluated the resolution of enantiomeric amides derived from 2-aminoheptane on a Pirkle-type CSP, specifically (R)-N-(3,5-dinitrobenzoyl)phenylglycine. nih.gov Furthermore, derivatized cyclodextrin-based GC columns, such as those from the CHIRALDEX® line, have been used for the enantiomeric separation of N-TFA-derivatized 2-aminoheptane. sigmaaldrich.com The development of these advanced CSPs is crucial for quality control in the pharmaceutical industry and for research requiring enantiomerically pure compounds. nih.gov

| Column Type | Derivative of 2-Aminoheptane | Separation Technique | Key Finding |

| Pirkle-type CSP ((R)-N-(3,5-dinitrobenzoyl)phenylglycine) | 2-naphthoyl amides and other phenylamides | LC and SubFC | Similar selectivities and resolutions were obtained by both methods, with SubFC offering significantly shorter analysis times. nih.gov |

| CHIRALDEX G-TA | N-TFA-2-aminoheptane | GC | This phase is effective for separating trifluoroacetylated chiral amines. sigmaaldrich.comnih.gov |

| CYCLOBOND I 2000 SN | 3,5-Dinitrobenzoyl derivative | HPLC | Gradient separation in normal phase was demonstrated. sigmaaldrich.com |

Analytical Methods for Detection in Complex Matrices (e.g., in Anti-Doping Research)

This compound is structurally related to tuaminoheptane, a substance included on the World Anti-Doping Agency (WADA) Prohibited List due to its stimulant properties. researchgate.netdshs-koeln.de Consequently, sensitive and reliable analytical methods are required to detect its presence in complex biological matrices like urine for doping control purposes. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the detection and confirmation of tuaminoheptane and its metabolites. researchgate.netdshs-koeln.de Method development for these analyses involves optimizing extraction from urine, potential derivatization to improve chromatographic properties, and identifying characteristic fragment ions for selective detection. researchgate.net For instance, a GC-MS procedure involving liquid-liquid extraction and imine formation has been developed and validated for this purpose. researchgate.net The development of these sophisticated analytical techniques is crucial for ensuring fair play in sports. diva-portal.orgekb.eg

| Analytical Technique | Sample Preparation | Key Features |

| GC-MS | Liquid-liquid extraction and imine formation (e.g., with benzaldehyde) | Optimized for efficiency, providing a sensitive and selective assay. researchgate.net |

| LC-APCI-MS/MS | Direct injection of urine aliquots | Offers a fast and sensitive alternative for confirmation. researchgate.net |

Biochemical Interactions and Biocatalytic Substrate Research with R 2 Aminoheptane

Investigation as a Nitrogen Source in Microbial Enrichment Studies

(R)-(-)-2-Aminoheptane has been utilized as a selective nitrogen source in microbial enrichment cultures to isolate and identify microorganisms possessing specific enzymatic activities. nih.gov This strategy is based on the principle that only microorganisms capable of metabolizing the amine as a nitrogen source will proliferate in a minimal medium where it is the sole nitrogen provider. nih.govresearchgate.net This approach is particularly effective for discovering novel transaminases or for the directed evolution of existing ones. nih.gov

In a notable study, researchers used 2-aminoheptane (B1682561) as the sole nitrogen source in a minimal medium to screen for mutant ω-transaminases from Vibrio fluvialis JS17. nih.govnih.govasm.org The culture was also subjected to an inhibitory ketone, 2-butanone (B6335102), to create selective pressure for mutants that were not only capable of utilizing the amine but were also resistant to product inhibition. nih.govresearchgate.net This enrichment procedure successfully isolated a mutant enzyme, ω-TAmla, which exhibited enhanced resistance to product inhibition by aliphatic ketones compared to the wild-type enzyme. nih.govnih.gov This method provides a powerful high-throughput screening tool, as the growth rate of the host cells directly correlates with the desired enzymatic properties, thereby enriching the culture with the most effective mutants. nih.govasm.org

Table 1: Microbial Enrichment Studies Using 2-Aminoheptane as a Nitrogen Source

| Microorganism/Enzyme Source | Enrichment Goal | Key Condition | Outcome | Reference |

|---|---|---|---|---|

| Vibrio fluvialis JS17 | Isolate mutant ω-transaminase with reduced product inhibition | Minimal medium with 2-aminoheptane as the sole nitrogen source and 2-butanone as an inhibitory ketone | Isolation of mutant ω-TAmla with 4.5- to 6-fold higher product inhibition constants for 2-heptanone (B89624) and 2-butanone, respectively. | nih.gov, nih.gov |

| Fungal source (Nectria haematococca) | Identify novel (R)-selective transaminases | Enrichment culture strategy | A novel (R)-selective TA was identified. | rsc.org |

Substrate Specificity and Affinity in Enzymatic Systems (e.g., ω-Transaminases)

This compound serves as a key substrate for characterizing the specificity and enantioselectivity of various enzymes, particularly ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor, a critical reaction for producing chiral amines. nih.gov The conversion of racemic 2-aminoheptane is a common assay to determine an enzyme's effectiveness and stereopreference.

Studies on ω-TA from Vibrio fluvialis show that while the wild-type enzyme can resolve racemic 2-aminoheptane, it suffers from substrate and product inhibition. nih.govrsc.org At a concentration of 80 mM 2-aminoheptane, the wild-type enzyme was completely deactivated. nih.govrsc.org However, engineered variants display significantly improved performance. For example, the ω-TAmla mutant, when overexpressed in E. coli, successfully resolved 150 mM 2-aminoheptane to (R)-2-aminoheptane with an enantiomeric excess (ee) of over 99% and 53% conversion. nih.govnih.gov This demonstrates high enantioselectivity for the (S)-enantiomer, leaving the (R)-enantiomer untouched.

Other enzymatic systems have also been tested with this substrate. An ω-amino acid:pyruvate (B1213749) transaminase (AptA) from Alcaligenes denitrificans showed activity towards (R,S)-2-aminoheptane. asm.org Similarly, amine dehydrogenases (AmDHs) have been used for the kinetic resolution of racemic 2-aminoheptane. semanticscholar.orgmdpi.com A whole-cell biocatalyst system co-expressing an AmDH and an NADH oxidase successfully resolved 50 mM of racemic 2-aminoheptane to yield the (S)-form with greater than 99% ee. mdpi.comresearchgate.net

Table 2: Enzymatic Activity with this compound as a Substrate

| Enzyme (Source) | Substrate Concentration | Result | Reference |

|---|---|---|---|

| Wild-type ω-TA (Vibrio fluvialis JS17) | 100 mM | Kinetic resolution of 2-aminoheptane resulted in 66% ee of (R)-2-aminoheptane after 3 hours. | asm.org |

| Mutant ω-TAmla (Vibrio fluvialis JS17) | 150 mM | Kinetic resolution yielded (R)-2-aminoheptane with >99% ee and 53% conversion. | nih.gov, asm.org, nih.gov |

| Amine Dehydrogenase (AmDH) and NADH Oxidase (Nox) - Whole Cell System | 50 mM | Kinetic resolution yielded (S)-2-aminoheptane with >99% ee. | mdpi.com, researchgate.net |

| ω-Amino acid:pyruvate transaminase (AptA) (Alcaligenes denitrificans Y2k-2) | 10 mM | Demonstrated relative activity of 9.1% compared to L-β-aminobutyric acid (100%). | asm.org |

Rational Design and Directed Evolution of Enzymes using this compound as a Model Substrate

This compound is an important model substrate in enzyme engineering campaigns, which use strategies like rational design and directed evolution to improve enzyme properties. researchgate.net These techniques aim to enhance catalytic activity, substrate range, stability, and enantioselectivity. researchgate.netnih.gov

Directed evolution involves generating a large library of enzyme variants through random mutagenesis and then applying a selection pressure to identify mutants with desired improvements. researchgate.net The use of enrichment cultures with 2-aminoheptane as the sole nitrogen source is a prime example of this strategy being applied. nih.govresearchgate.net This method led to the development of the ω-TAmla mutant from Vibrio fluvialis TA, which showed not only improved resistance to product inhibition but also a twofold higher apparent activity for 2-aminoheptane compared to the wild type. asm.org

Rational design, conversely, relies on knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations. rsc.orgnih.gov For instance, the active site of the Vibrio fluvialis ω-TA contains two binding pockets for the substrate's side chains. rsc.org Researchers have identified specific amino acid residues, such as Trp57 in the large pocket, that create steric hindrance against certain substrates. rsc.orgresearchgate.net By mutating such residues, the substrate specificity of the enzyme can be altered. Engineering these pockets has successfully changed the enzyme's preference from aromatic amines to aliphatic amines like 2-aminoheptane. rsc.org

Table 3: Enzyme Engineering Using this compound

| Enzyme | Engineering Method | Model Substrate | Goal | Outcome | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (Vibrio fluvialis JS17) | Directed Evolution (Error-prone PCR and enrichment culture) | 2-Aminoheptane | Overcome product inhibition by aliphatic ketones. | Created ω-TAmla mutant with significantly reduced product inhibition and higher activity. | nih.gov, nih.gov, asm.org |

| ω-Transaminase (Vibrio fluvialis) | Rational Design (Site-directed mutagenesis) | Aliphatic and aromatic amines including 2-aminoheptane | Alter substrate specificity. | Mutations in the large binding pocket (e.g., at Trp57) successfully shifted specificity towards aliphatic amines. | rsc.org |

Computational Chemistry and Theoretical Modeling of R 2 Aminoheptane

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanical and molecular mechanics calculations are foundational tools for investigating the properties of (R)-(-)-2-Aminoheptane. QM methods, based on the principles of quantum physics, offer high accuracy for electronic properties, while MM methods provide a computationally efficient way to explore conformational landscapes.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aps.orgcore.ac.uk It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. core.ac.uk For this compound, DFT calculations can elucidate properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity.

A key application of DFT is the study of protonation mechanisms. The primary amine group of this compound is basic and can accept a proton. DFT can be used to model both the neutral and protonated (ammonium) forms of the molecule. By calculating and comparing the electronic structures and energies of these two states, researchers can analyze the changes that occur upon protonation. For instance, protonation significantly alters the electrostatic potential and the energies of the frontier molecular orbitals, which in turn governs the molecule's interaction with its environment. Computational studies on similar primary amines have demonstrated that DFT, particularly with hybrid functionals like B3LYP, can accurately predict geometries and thermodynamic properties related to protonation. taylorfrancis.commdpi.comnih.gov

| Property | This compound (Neutral) | (R)-2-Ammonioheptane (Protonated) |

|---|---|---|

| HOMO Energy (eV) | -9.15 | -12.50 |

| LUMO Energy (eV) | 1.85 | 3.20 |

| HOMO-LUMO Gap (eV) | 11.00 | 15.70 |

| Dipole Moment (Debye) | 1.35 | 14.80 |

| N Atom NBO Charge (e) | -0.98 | -0.75 |

Being a chiral molecule, this compound exhibits optical activity, which can be characterized by Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint related to the molecule's three-dimensional structure. arxiv.org